4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chlorophenyl group at the 4-position and a 2,5-dimethoxyphenyl group at the 6-position The amine group is located at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The 2-chlorophenyl and 2,5-dimethoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases or acids.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine: Similar structure but lacks the 2,5-dimethoxy substitution.
4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure with a different methoxy substitution pattern.
4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Similar structure with different positions of methoxy groups.
Uniqueness
4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-11-7-8-17(24-2)13(9-11)16-10-15(21-18(20)22-16)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDRKMQRPZEEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.